5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole

Vue d'ensemble

Description

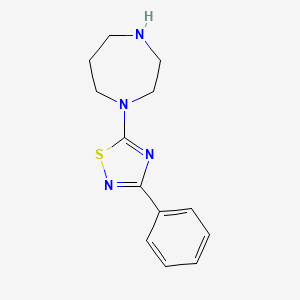

5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole is a chemical compound with the molecular formula C13H16N4S and a molecular weight of 260.361. The IUPAC name for this compound is 1-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane1.

Synthesis Analysis

The synthesis of related compounds, such as imidazole, has been reported to start from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product2. This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles2. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes3.

Molecular Structure Analysis

The molecular structure of 5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole can be represented by the InChI code 1S/C13H16N4S/c1-2-5-11(6-3-1)12-15-13(18-16-12)17-9-4-7-14-8-10-17/h1-3,5-6,14H,4,7-10H21.

Chemical Reactions Analysis

While specific chemical reactions involving 5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole have not been found, related compounds such as imidazole have been extensively studied. Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes2.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole include a molecular weight of 260.361. The compound is likely to be lipophilic and insoluble in water4.Applications De Recherche Scientifique

-

- Application: Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .

- Method: Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .

- Results: This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .

-

- Application: An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .

- Method: Several enantiocomplementary IREDs were identified for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .

- Results: The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM, respectively .

-

1,2,4-Trisubstituted 1H-Imidazoles

- Application: A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields .

- Method: The synthesis was achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .

- Results: The method resulted in the production of 1,2,4-trisubstituted 1H-imidazoles in very good yields .

-

5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline hydrochloride

- Application: This compound is a chemical reagent used in various chemical reactions .

- Method: The specific methods of application or experimental procedures would depend on the specific reaction or experiment being conducted .

- Results: The results or outcomes obtained would also depend on the specific reaction or experiment being conducted .

-

5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline hydrochloride

- Application: This compound is a chemical reagent used in various chemical reactions .

- Method: The specific methods of application or experimental procedures would depend on the specific reaction or experiment being conducted .

- Results: The results or outcomes obtained would also depend on the specific reaction or experiment being conducted .

-

Biocatalytic Access to 1,4-Diazepanes

- Application: An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .

- Method: Several enantiocomplementary IREDs were identified for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .

- Results: The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM, respectively .

Safety And Hazards

Specific safety and hazard information for 5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole was not found in the search results. However, it is generally recommended to handle all chemical compounds with appropriate safety measures.

Orientations Futures

The future directions for research on 5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole could include further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in related compounds for their medicinal properties245, there may be potential for 5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole in similar areas.

Propriétés

IUPAC Name |

5-(1,4-diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4S/c1-2-5-11(6-3-1)12-15-13(18-16-12)17-9-4-7-14-8-10-17/h1-3,5-6,14H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENGAZSTLAONAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC(=NS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371888 | |

| Record name | 5-(1,4-diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole | |

CAS RN |

306934-71-4 | |

| Record name | Hexahydro-1-(3-phenyl-1,2,4-thiadiazol-5-yl)-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,4-diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)